N-(2,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Cyclohexanecarboxylic Acid: The tetrazole derivative is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the 2,4-Dichlorophenyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-1H-tetrazole-5-carboxamide
- N-(2,4-dichlorophenyl)-1-(1H-tetrazol-5-yl)cyclohexanecarboxamide
Uniqueness
N-(2,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H15Cl2N5O |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H15Cl2N5O/c15-10-4-5-12(11(16)8-10)18-13(22)14(6-2-1-3-7-14)21-9-17-19-20-21/h4-5,8-9H,1-3,6-7H2,(H,18,22) |
InChI Key |
SCQWAUFWAHGSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 |
Origin of Product |
United States |
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